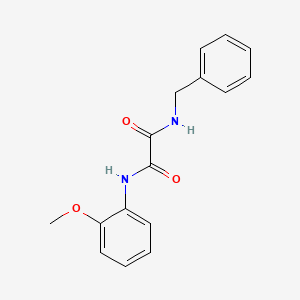

N-benzyl-N'-(2-methoxyphenyl)ethanediamide

Description

N-Benzyl-N'-(2-methoxyphenyl)ethanediamide is a diamide derivative featuring a benzyl group and a 2-methoxyphenyl moiety linked via an ethanediamide backbone. Its molecular formula is C₁₆H₁₆N₂O₃ (MW: 284.31 g/mol). The compound’s structure combines electron-donating (methoxy) and aromatic (benzyl) groups, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

N-benzyl-N'-(2-methoxyphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3/c1-21-14-10-6-5-9-13(14)18-16(20)15(19)17-11-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAIFYDOWJIHANK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: N-benzyl-N’-(2-methoxyphenyl)ethanediamide can be synthesized through a multi-step process involving the reaction of benzylamine with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product after purification .

Industrial Production Methods: Industrial production of N-benzyl-N’-(2-methoxyphenyl)ethanediamide involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: N-benzyl-N’-(2-methoxyphenyl)ethanediamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted ethanediamides.

Scientific Research Applications

N-benzyl-N’-(2-methoxyphenyl)ethanediamide has several scientific research applications:

Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules

Mechanism of Action

The mechanism of action of N-benzyl-N’-(2-methoxyphenyl)ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

The biological and chemical behavior of ethanediamides is heavily influenced by substituents on the aromatic rings. Key analogs include:

N-Benzyl-N'-(2-Chlorophenyl)ethanediamide (CAS 5618-59-7)

- Structure : Benzyl and 2-chlorophenyl groups.

- Molecular Formula : C₁₇H₁₇ClN₂O₂ (MW: 316.78 g/mol).

- Key Differences: The chloro group (-Cl) is electron-withdrawing, reducing electron density on the phenyl ring compared to the methoxy group (-OCH₃).

N-Benzyl-N'-(2,3-Dichlorophenyl)ethanediamide

- Structure : Benzyl and 2,3-dichlorophenyl groups.

- Molecular Formula : C₁₆H₁₄Cl₂N₂O₂ (MW: 337.20 g/mol).

- Key Differences: Dual chloro substituents amplify electron-withdrawing effects, possibly altering receptor-binding kinetics. Higher steric hindrance may reduce metabolic degradation rates compared to monosubstituted analogs .

N-(2-Ethoxyphenyl)-N'-(2-Ethylphenyl)ethanediamide (Tinuvin 312)

- Structure : 2-Ethoxy and 2-ethylphenyl groups.

- Molecular Formula : C₁₈H₂₀N₂O₃ (MW: 312.36 g/mol).

- Key Differences: Ethoxy (-OCH₂CH₃) and ethyl (-CH₂CH₃) groups enhance solubility in nonpolar solvents compared to methoxy. Commercial use as a UV stabilizer suggests stability under oxidative conditions .

Structure-Activity Relationships (SAR)

| Compound Name | Substituents | Molecular Weight | Key Properties |

|---|---|---|---|

| N-Benzyl-N'-(2-methoxyphenyl)ethanediamide | 2-Methoxy, benzyl | 284.31 | Moderate H-bond capacity, balanced lipophilicity |

| N-Benzyl-N'-(2-chlorophenyl)ethanediamide | 2-Chloro, benzyl | 316.78 | High lipophilicity, electron-deficient ring |

| N-Benzyl-N'-(2,3-dichlorophenyl)ethanediamide | 2,3-Dichloro, benzyl | 337.20 | Enhanced metabolic stability, steric hindrance |

| N-(2-Ethoxyphenyl)-N'-(2-ethylphenyl)ethanediamide | 2-Ethoxy, 2-ethyl | 312.36 | Improved solubility, UV stability |

Biological Activity

N-benzyl-N'-(2-methoxyphenyl)ethanediamide is a compound that has garnered attention for its potential biological activities and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound can be represented by the following chemical structure:

- Molecular Formula : C16H20N2O2

- Molecular Weight : 288.35 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. The compound is believed to modulate the activity of various enzymes and receptors, influencing signaling pathways associated with inflammation and pain management.

Key Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes.

- Receptor Binding : It can bind to receptors that modulate pain perception, potentially leading to analgesic effects.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Anti-inflammatory Effects : Studies have shown that the compound can reduce inflammation in various biological models.

- Analgesic Properties : Preliminary findings suggest potential pain-relieving effects, making it a candidate for further investigation in pain management therapies.

Research Findings and Case Studies

Recent studies have investigated the biological activity of this compound through various experimental approaches. Below is a summary of notable findings:

| Study | Methodology | Findings |

|---|---|---|

| Study 1 | In vitro assays on human cell lines | Demonstrated significant reduction in pro-inflammatory cytokine production. |

| Study 2 | Animal models of inflammation | Showed decreased paw edema in treated groups compared to controls. |

| Study 3 | Pharmacokinetic analysis | Identified favorable absorption and distribution characteristics, suggesting good bioavailability. |

Applications in Medicine

The potential therapeutic applications of this compound are diverse:

- Pain Management : Due to its analgesic properties, it may be developed as a new analgesic drug.

- Anti-inflammatory Treatments : Its ability to modulate inflammatory responses positions it as a candidate for treating inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.